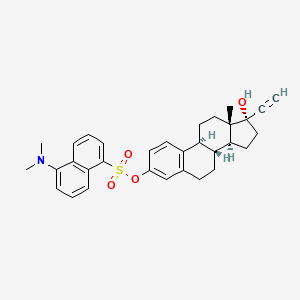![molecular formula C23H28N2O3 B13451542 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is a synthetic compound with the molecular formula C17(13C)6H28N2O3 and a molecular weight of 386.44 . This compound is a labeled derivative of Remifentanil, a potent, short-acting synthetic opioid analgesic . It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester involves several steps. The starting materials typically include benzyl piperidine and phenyl-13C6-amino compounds. The synthetic route involves the following steps:
Formation of the Piperidine Ring: The benzyl piperidine is reacted with a suitable reagent to form the piperidine ring.
Introduction of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with an appropriate oxo compound.
Attachment of the Phenyl-13C6-amino Group: The phenyl-13C6-amino group is attached to the piperidine ring through a substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Chemical Reactions Analysis
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: As a derivative of Remifentanil, it is used in pharmacological studies to understand the mechanisms of opioid analgesics.
Mechanism of Action
The mechanism of action of 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is similar to that of Remifentanil. It acts on the opioid receptors in the central nervous system, particularly the mu-opioid receptors. The binding of the compound to these receptors leads to the inhibition of neurotransmitter release, resulting in analgesic effects . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways.
Comparison with Similar Compounds
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester can be compared with other similar compounds, such as:
Remifentanil: A potent, short-acting synthetic opioid analgesic with similar chemical structure and pharmacological properties.
Fentanyl: Another synthetic opioid analgesic with a different chemical structure but similar analgesic effects.
Alfentanil: A synthetic opioid analgesic with a shorter duration of action compared to Remifentanil.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications involving isotope tracing and quantification.
Properties
Molecular Formula |
C23H28N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 1-benzyl-4-[(1,2,3,4,5,6-13C6)cyclohexatrienyl(propanoyl)amino]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3/i5+1,8+1,9+1,12+1,13+1,20+1 |
InChI Key |
QKRGHVDSVANHAD-XUTDRSDQSA-N |
Isomeric SMILES |
CCC(=O)N([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid](/img/structure/B13451463.png)
![(3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one](/img/structure/B13451464.png)
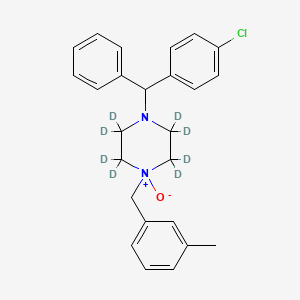
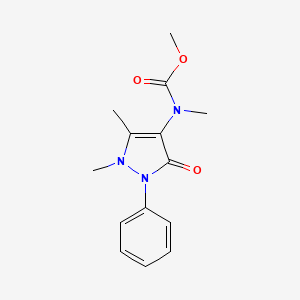


![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13451510.png)
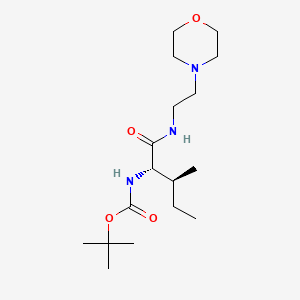

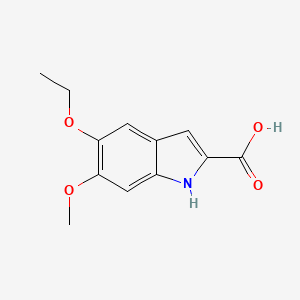
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)

